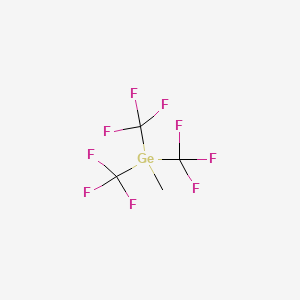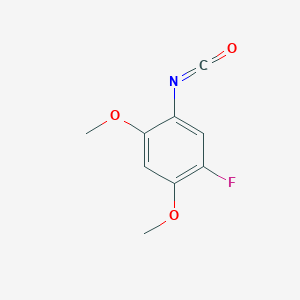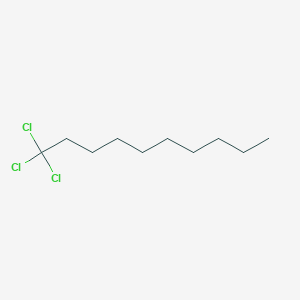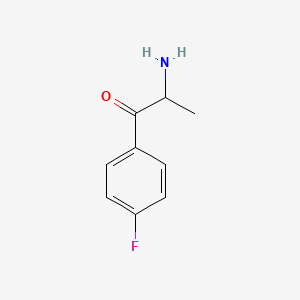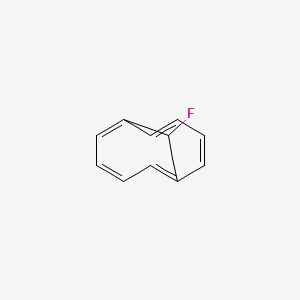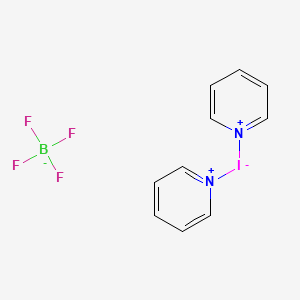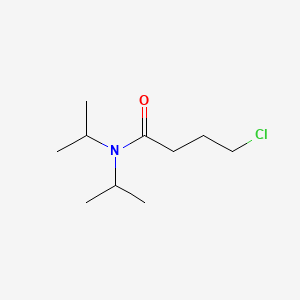![molecular formula C14H14F13NO4S B13415699 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester CAS No. 68227-98-5](/img/structure/B13415699.png)
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds . These bonds impart exceptional stability and resistance to degradation, making PFAS compounds valuable in various industrial applications.
Preparation Methods
The synthesis of 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester typically involves the esterification of 2-Propenoic acid with 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butanol . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester undergoes various chemical reactions, including:
Scientific Research Applications
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester involves its interaction with various molecular targets and pathways. The compound’s fluorinated tail provides hydrophobic properties, allowing it to form stable interactions with hydrophobic surfaces . This property is particularly useful in creating water-repellent and stain-resistant coatings. Additionally, the ester group can undergo hydrolysis under specific conditions, releasing the active components that interact with biological systems .
Comparison with Similar Compounds
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, methyl ester: Known for its use in polymer synthesis, but lacks the unique fluorinated properties.
2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester: Similar in structure but with different alkyl chain lengths, affecting its physical and chemical properties.
2-Propenoic acid, 2-methyl-, 2-propenyl ester: Another related compound used in polymer chemistry, but with distinct reactivity and applications.
Properties
CAS No. |
68227-98-5 |
|---|---|
Molecular Formula |
C14H14F13NO4S |
Molecular Weight |
539.31 g/mol |
IUPAC Name |
4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C14H14F13NO4S/c1-3-8(29)32-7-5-4-6-28(2)33(30,31)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h3H,1,4-7H2,2H3 |
InChI Key |
JLUHIZCVSXFBEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)


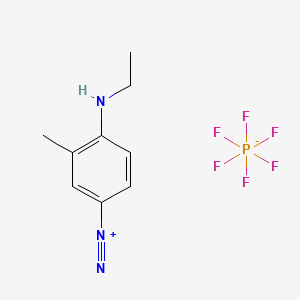
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
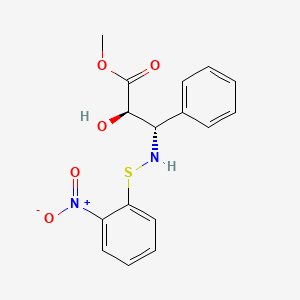
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
